2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride

Description

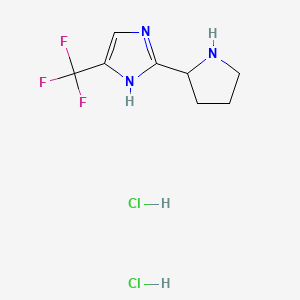

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride (C₈H₁₂Cl₂F₃N₃, MW 278.11 g/mol) is a chiral imidazole derivative characterized by a pyrrolidine ring at position 2 and a trifluoromethyl (-CF₃) group at position 4 of the imidazole core. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its (2R)-pyrrolidin-2-yl substituent introduces stereochemical complexity, which may influence interactions with biological targets .

Properties

Molecular Formula |

C8H12Cl2F3N3 |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

2-pyrrolidin-2-yl-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |

InChI |

InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-2-1-3-12-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H |

InChI Key |

NJZVSUCOCCWRQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Pyrrolidinone Derivatives with Imidazole Precursors

One prominent route involves the condensation of pyrrolidinone derivatives with imidazole-forming reagents:

- Step 1: Chlorination of pyrrolidinone derivatives to generate reactive intermediates.

- Step 2: Nucleophilic substitution with imidazole or its derivatives, facilitated by chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Step 3: Introduction of the trifluoromethyl group through nucleophilic trifluoromethylation or electrophilic trifluoromethylating agents.

This approach is supported by the patent literature, notably the process described in EP2050736A1 , which details the synthesis of imidazole derivatives via chlorination and subsequent reactions with imidazole compounds.

Synthesis Using Chlorination and Reaction with Imidazole Derivatives

According to the patent EP2050736A1 , the process involves:

- Chlorination of pyrrolidinone derivatives using chlorinating agents such as thionyl chloride at temperatures between 20°C and 80°C, producing chlorinated intermediates.

- Reaction of chlorinated intermediates with imidazole or its derivatives in inert solvents like toluene or DMF, under heating conditions, to form the imidazole ring attached to the pyrrolidinyl moiety.

Pyrrolidinone derivative + SOCl₂ → Chlorinated pyrrolidinone intermediate

Chlorinated intermediate + Imidazole derivative → Target imidazole compound

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is introduced via electrophilic trifluoromethylation, often utilizing reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of bases such as cesium carbonate or potassium carbonate. The process typically involves:

- Preparation of a trifluoromethylated precursor through nucleophilic substitution.

- Subsequent cyclization to form the imidazole ring.

Salt Formation: Dihydrochloride

The final step involves converting the free base into its dihydrochloride salt :

- Method: Treatment of the free base with hydrochloric acid (HCl) in a suitable solvent such as ethanol or methanol.

- Conditions: Usually performed at room temperature with controlled addition of acid, followed by crystallization.

This step enhances the compound’s stability and bioavailability, as noted in patent EP2050736A1 and related pharmaceutical synthesis literature.

Summary of the Synthesis Pathway

In-Depth Research Findings and Data Tables

Table 1: Typical Reagents and Conditions for Synthesis

Research Findings:

- The chlorination step is critical for activating the pyrrolidinone ring for subsequent substitution.

- The trifluoromethylation step often employs nucleophilic reagents under mild conditions to ensure regioselectivity.

- The overall synthesis emphasizes stereoselectivity and purity, with purification via chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of specific catalysts.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The structural uniqueness of this compound lies in its substitution pattern. Below is a comparison with key analogs:

Key Observations :

Physicochemical and Structural Properties

Solubility and Stability

- The dihydrochloride salt form increases water solubility via ionic interactions, crucial for drug formulation. Non-salt analogs (e.g., 4,5-diphenyl derivatives) exhibit lower solubility, limiting bioavailability .

- The -CF₃ group enhances metabolic stability by resisting oxidative degradation, a shared feature with analogs like 2-(2-trifluoromethylphenyl)imidazoles .

Hydrogen Bonding and Crystal Packing

- Protonated pyrrolidine nitrogen and chloride ions participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis ). Neutral analogs rely on weaker van der Waals forces, leading to less predictable solid-state behavior.

Q & A

Basic: What are the key structural features of 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride, and how do they influence its reactivity?

The compound consists of an imidazole core substituted with a pyrrolidin-2-yl group and a trifluoromethyl group. The dihydrochloride salt enhances solubility in polar solvents, critical for biological assays. The imidazole ring’s nitrogen atoms enable hydrogen bonding and coordination with metal ions, while the trifluoromethyl group increases lipophilicity and metabolic stability. Structural characterization typically employs X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy to confirm stereochemistry and proton environments .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Synthesis involves multi-step reactions, including cyclization and salt formation. Key optimizations include:

- Catalyst selection : Palladium or nickel catalysts for coupling reactions to attach the pyrrolidine moiety .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while aqueous workup ensures removal of unreacted intermediates .

- Temperature control : Maintaining 60–80°C during imidazole ring formation minimizes side products .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: What spectroscopic methods are used to validate the compound’s structure and purity?

- NMR (¹H/¹³C) : Confirms proton environments (e.g., imidazole C-H at δ 7.2–7.5 ppm) and quaternary carbons (e.g., CF₃ at δ 120–125 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 278.11 for C₈H₁₂Cl₂F₃N₃) .

- X-ray diffraction : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring’s conformation .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

Contradictions may arise from assay conditions or target selectivity. Methodological solutions include:

- Standardized assays : Use uniform protocols (e.g., ATP-based kinase assays) to minimize variability .

- Off-target profiling : Screen against related enzymes/receptors (e.g., GPCR panels) to identify cross-reactivity .

- Structural analogs : Compare activity trends with derivatives (e.g., replacing CF₃ with CH₃) to isolate pharmacophoric groups .

Basic: What are the solubility and stability profiles of this compound under different storage conditions?

- Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt; moderate solubility in DMSO (~10 mg/mL) .

- Stability : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light, which may degrade the imidazole ring .

Advanced: What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

- Functional group modifications :

- Replace CF₃ with other electron-withdrawing groups (e.g., Cl, Br) to modulate electronic effects .

- Introduce substituents on the pyrrolidine ring (e.g., methyl groups) to enhance steric bulk .

- Bioisosteric replacements : Substitute the imidazole with triazole or pyrazole rings to assess binding affinity changes .

- Prodrug design : Esterify the imidazole NH to improve membrane permeability .

Basic: How should researchers handle safety and regulatory compliance during experiments?

- Safety protocols : Use fume hoods for synthesis (HCl gas release during salt formation) and wear nitrile gloves (compound may irritate skin) .

- Regulatory compliance : Adhere to ICH guidelines for impurity profiling (e.g., identify genotoxic impurities via LC-MS) .

Advanced: How can computational modeling complement experimental data in studying this compound’s mechanism of action?

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding pockets .

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Basic: What analytical techniques are recommended for detecting impurities or degradation products?

- HPLC-DAD/MS : Quantify impurities (e.g., unreacted pyrrolidine precursors) with a C18 column and 0.1% TFA mobile phase .

- TGA/DSC : Monitor thermal stability (decomposition onset >200°C indicates robustness for lyophilization) .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.